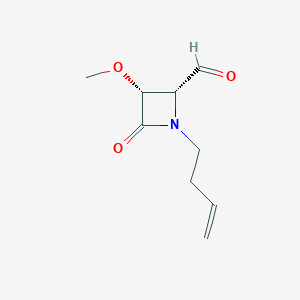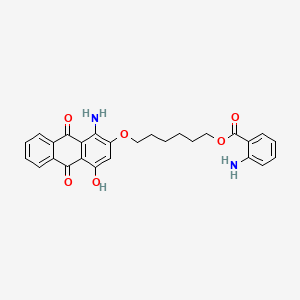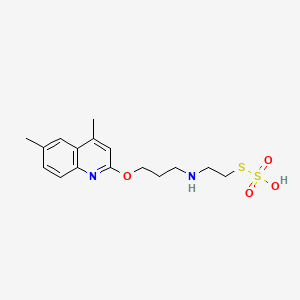
S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid hydrogen s-[2-[[3-[(4,6-dimethyl-2-quinolinyl)oxy]propyl]amino]ethyl]ester is a complex organic compound with a unique structure that combines elements of thiosulfuric acid and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid hydrogen s-[2-[[3-[(4,6-dimethyl-2-quinolinyl)oxy]propyl]amino]ethyl]ester involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 4,6-dimethylquinoline, undergoes a reaction with propylene oxide to form 3-[(4,6-dimethyl-2-quinolinyl)oxy]propanol.
Amination: The hydroxyl group of the propanol derivative is then converted to an amine group through a reaction with ammonia or an amine source, resulting in 3-[(4,6-dimethyl-2-quinolinyl)oxy]propylamine.
Thiosulfuric Acid Esterification: The final step involves the reaction of the amine derivative with thiosulfuric acid to form the desired ester. This reaction typically requires a dehydrating agent and is conducted under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of 4,6-dimethylquinoline and propylene oxide are reacted in industrial reactors.
Continuous Amination Process: The amination step is carried out in continuous flow reactors to ensure high yield and purity.
Esterification in Batch Reactors: The final esterification step is performed in batch reactors with precise control over temperature and reaction time to maximize the yield of thiosulfuric acid hydrogen s-[2-[[3-[(4,6-dimethyl-2-quinolinyl)oxy]propyl]amino]ethyl]ester.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the thiosulfuric acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like thiols, amines, or alcohols are used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Thiosulfuric acid hydrogen s-[2-[[3-[(4,6-dimethyl-2-quinolinyl)oxy]propyl]amino]ethyl]ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with sulfur-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress or sulfur metabolism.
Industry: Utilized in the development of novel materials with unique chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of thiosulfuric acid hydrogen s-[2-[[3-[(4,6-dimethyl-2-quinolinyl)oxy]propyl]amino]ethyl]ester involves its interaction with molecular targets through its quinoline and thiosulfuric acid moieties. The quinoline ring can intercalate with DNA or interact with enzymes, while the thiosulfuric acid group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiosulfuric acid hydrogen s-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl]ester: Another thiosulfuric acid ester with a different aromatic ring structure.
Thiosulfuric acid hydrogen s-[2-[(4-methyl-2-quinolinyl)oxy]ethyl]ester: A similar compound with a different substitution pattern on the quinoline ring.
Uniqueness
Thiosulfuric acid hydrogen s-[2-[[3-[(4,6-dimethyl-2-quinolinyl)oxy]propyl]amino]ethyl]ester is unique due to its specific combination of a quinoline derivative and a thiosulfuric acid ester. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41287-31-4 |
|---|---|
Molecular Formula |
C16H22N2O4S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C16H22N2O4S2/c1-12-4-5-15-14(10-12)13(2)11-16(18-15)22-8-3-6-17-7-9-23-24(19,20)21/h4-5,10-11,17H,3,6-9H2,1-2H3,(H,19,20,21) |
InChI Key |
BSUIFZACDFHAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


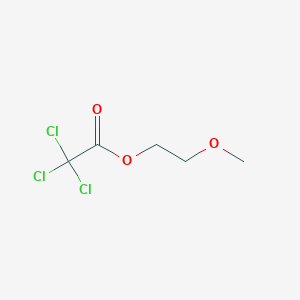
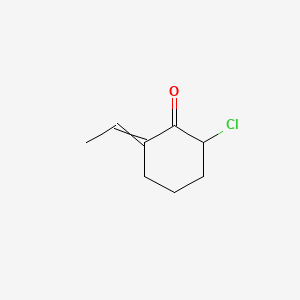
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
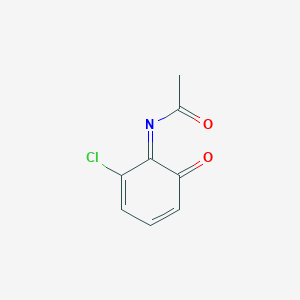
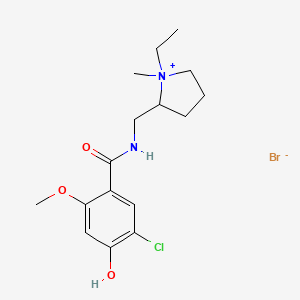
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)


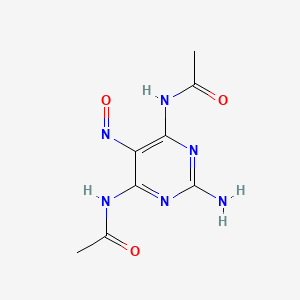
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
